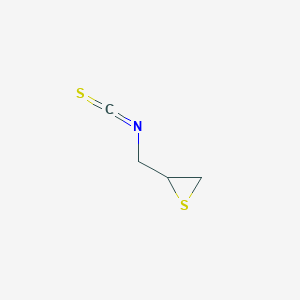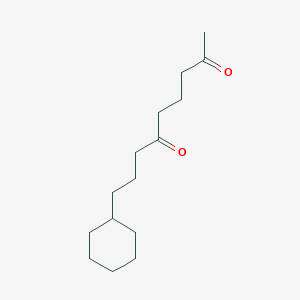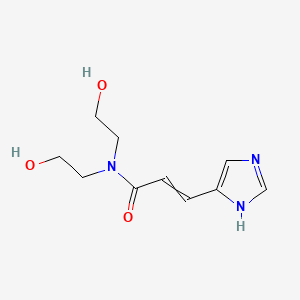![molecular formula C13H16N2O3 B14619309 Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester CAS No. 57399-68-5](/img/structure/B14619309.png)
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H16N2O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of phenyl isocyanate with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar in structure but lacks the propenylamino group.
Carbamic acid, ethyl ester: A simpler ester without the phenyl and propenylamino groups.
Phenylcarbamic acid ethyl ester: Another related compound with slight structural variations.
Uniqueness
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester is unique due to the presence of the propenylamino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57399-68-5 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
ethyl N-phenyl-N-(prop-2-enylcarbamoyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-3-10-14-12(16)15(13(17)18-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16) |
Clé InChI |
PPXPDTSTUUGERN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



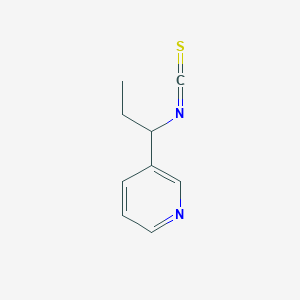
phosphanium chloride](/img/structure/B14619241.png)

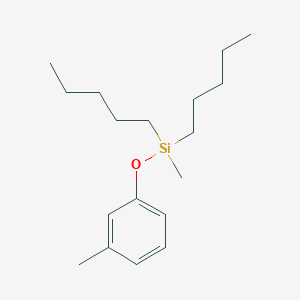
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)


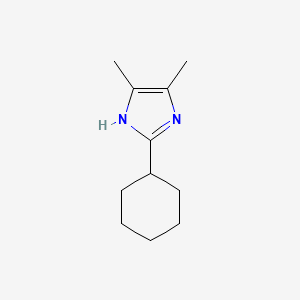

![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
